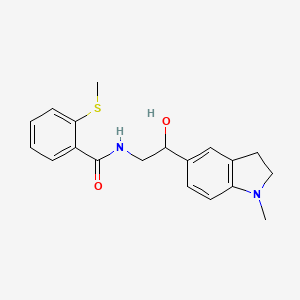

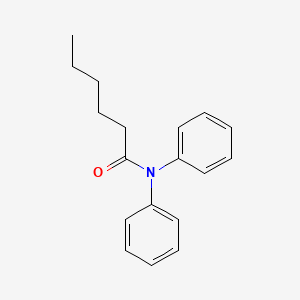

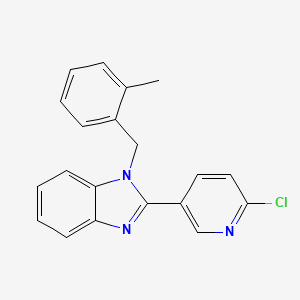

![molecular formula C15H8Cl2N2O3 B3019720 1H-异色满-1,3,4-三酮 4-[N-(2,4-二氯苯基)腙] CAS No. 339021-17-9](/img/structure/B3019720.png)

1H-异色满-1,3,4-三酮 4-[N-(2,4-二氯苯基)腙]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] is a derivative of isochromene, which is a heterocyclic organic compound. Isochromenes such as the ones described in the provided papers are known for their potential biological activities and their ability to form various hydrogen-bonded structures. The presence of a hydrazone group in the molecule suggests that it could be involved in hydrogen bonding and may have interesting chemical properties.

Synthesis Analysis

The synthesis of related isochromene compounds involves the formation of hydrogen-bonded structures. For instance, the molecules of 3-amino-4-anilino-1H-isochromen-1-one are linked into cyclic centrosymmetric dimers by pairs of N-H···O hydrogen bonds . Although the synthesis of the specific compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of hydrazine derivatives that can form hydrazone groups by in situ condensation with a carbonyl source .

Molecular Structure Analysis

The molecular structure of isochromene derivatives is characterized by the presence of a heterocyclic ring, which in some cases, is almost orthogonal to the substituted amino group . This orthogonality could influence the electronic distribution and reactivity of the molecule. The hydrazone group mentioned in the compound of interest is likely to contribute to the molecular conformation and could participate in intramolecular or intermolecular interactions.

Chemical Reactions Analysis

Hydrazone groups are known to be involved in Rh(III)-catalyzed C-H activation and alkyne annulation reactions, serving as directing groups that can be both auto-formed and auto-cleavable . This suggests that the hydrazone group in 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] could potentially be used in similar C-H activation processes to synthesize complex nitrogen-doped polyheterocycles or bioactive molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] are not provided, the properties of similar isochromene derivatives can be inferred. The hydrogen bonding capabilities of these molecules can lead to the formation of dimers or complex sheets, which could affect their solubility, melting points, and crystalline structures . The presence of a hydrazone group could also influence the compound's stability, reactivity, and potential for forming various chemical bonds during reactions .

科学研究应用

合成和表征

- 异色满衍生物的合成和表征,包括具有二氯苯基腙官能团的衍生物,涉及全面的技术,如红外光谱、1H NMR 和 HRMS,以及 X 射线衍射分析。这些方法证实了分子结构,并突出了分子间氢键的存在,这对于理解该化合物材料科学和化学中的潜在应用至关重要 (余静周、张美美、王相山,2012)。

化学反应性和应用

- 对铝和镓腙的研究揭示了它们作为活性路易斯对的能力,展示了协同 C-H 键活化的潜力。这一特性对于合成化学非常重要,为创建具有特定功能的复杂分子和材料提供了途径 (W. Uhl, M. Willeke, Frank Hengesbach, A. Hepp, M. Layh,2016)。

结构研究

- 某些腙化合物的晶体结构和赫希菲尔德表面分析提供了对其超分子排列的见解。这些研究对于开发具有预定物理性质的新型材料至关重要,包括光学和电子应用 (Carolina B. P. Ligiéro, P. Monte, T. D. da Silva, J. Barros,2021)。

生物活性

- 一些 1H-异色满-1,3,4-三酮的衍生物已被研究其抗菌和抗真菌活性,展示了这些化合物在新药和抗菌剂开发中的潜力。这项研究强调了腙衍生物在生物医学中的多功能性 (S. Papakonstantinou-Garoufalias, N. Pouli, P. Marakos, A. Chytyroglou-Ladas,2002)。

光学和电子应用

- 对腙的三阶光学非线性和光限制研究表明,在光学器件(如限幅器和开关)中具有重要的应用潜力。这些研究有助于开发光子学和光电子学的材料 (K. Naseema, K. Manjunatha, K. V. Sujith, G. Umesh, B. Kalluraya, V. Rao,2012)。

环境和传感器应用

- 新型腙化合物已被用作比色传感器,用于选择性检测溶液中的离子,证明了这些材料在环境监测和安全应用中的实用性 (V. Gupta, Ashutosh Kumar Singh, Sharat Chandra Bhardwaj, Koteswara Rao Bandi,2014)。

属性

IUPAC Name |

4-[(2,4-dichlorophenyl)diazenyl]-1-hydroxyisochromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-8-5-6-12(11(17)7-8)18-19-13-9-3-1-2-4-10(9)14(20)22-15(13)21/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJJKZMXADVGLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169779 |

Source

|

| Record name | 1H-2-Benzopyran-1,3,4-trione, 4-[2-(2,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] | |

CAS RN |

339021-17-9 |

Source

|

| Record name | 1H-2-Benzopyran-1,3,4-trione, 4-[2-(2,4-dichlorophenyl)hydrazone] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

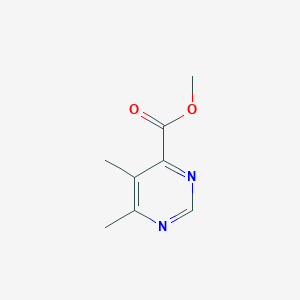

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)

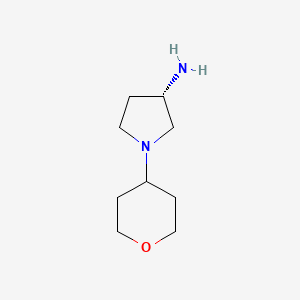

![phenacyl (E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)

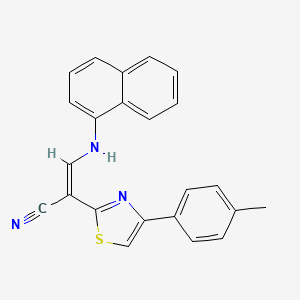

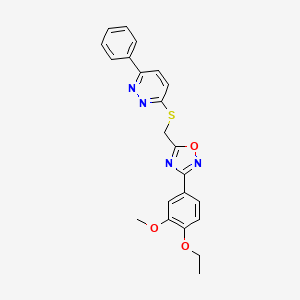

![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3019659.png)